6-Chloro-3-(3,3,3-trifluoropropyl)-[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
Scientific Research Applications
Synthesis and Structural Characterization
Recent research has explored the synthesis and structural properties of triazolo-pyridazine derivatives, including compounds similar to 6-Chloro-3-(3,3,3-trifluoropropyl)-[1,2,4]triazolo[4,3-b]pyridazine. These derivatives have been synthesized and characterized using various techniques such as NMR, IR, mass spectral studies, and X-ray diffraction, revealing their crystalline structures and confirming their molecular configurations. Density functional theory (DFT) calculations have further supported these findings by comparing theoretical and experimental results, providing insights into the compounds' electronic structures, including HOMO-LUMO energy levels and quantum chemical parameters. Such detailed investigations into the synthesis and structural characterization are foundational for understanding the potential applications of these compounds in various scientific fields (Sallam et al., 2021) (Sallam et al., 2021).
Biological Properties and Pharmacological Potential
In the realm of medicinal chemistry, heterocyclic compounds like pyridazine analogs, which include triazolo-pyridazine derivatives, have demonstrated significant pharmaceutical importance. These compounds have been synthesized and studied for their potential pharmacological applications, such as antidiabetic medications. The evaluation of these compounds for Dipeptidyl peptidase-4 (DPP-4) inhibition and their insulinotropic activities in cellular models has highlighted their potential as effective anti-diabetic drugs. This line of research is critical for developing new therapeutic agents that target specific biochemical pathways involved in diabetes management (Bindu et al., 2019).
properties
IUPAC Name |
6-chloro-3-(3,3,3-trifluoropropyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N4/c9-5-1-2-6-13-14-7(16(6)15-5)3-4-8(10,11)12/h1-2H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCJLDLOOOWWLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NN=C2CCC(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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